7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
Description
7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a pyridazine ring substituted with a methoxy group at the 6-position and a methyl group on the diazaspiro framework. The core structure consists of two fused rings sharing a single atom (spiro junction), with nitrogen atoms at positions 1 and 7 of the nonane ring . This architecture confers rigidity and stereochemical control, making it a promising candidate for modulating biological targets such as neurotransmitter receptors or enzymes .
Properties
CAS No. |
646056-35-1 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
7-(6-methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H20N4O/c1-16-8-3-6-13(16)7-9-17(10-13)11-4-5-12(18-2)15-14-11/h4-5H,3,6-10H2,1-2H3 |
InChI Key |
RBJGQPHCFSPHQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and diazaspiro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxypyridazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of diazaspiro compounds, including 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane, may possess significant anticancer activities . Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound interferes with cellular signaling pathways critical for tumor growth.
- Case Studies : Specific derivatives have shown promise in preclinical trials, indicating potential efficacy against certain cancer types.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . The presence of the pyridazine moiety enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents:
- Spectrum of Activity : Initial studies suggest effectiveness against both gram-positive and gram-negative bacteria.
- Research Findings : In vitro tests have demonstrated that certain derivatives exhibit significant inhibition of microbial growth.
Central Nervous System Applications
Given its structural characteristics, this compound is being explored for potential applications in treating central nervous system disorders :
- Dopamine Agonist Activity : Some derivatives have been evaluated for their ability to act as dopamine agonists, which could be beneficial in conditions such as Parkinson's disease.
- Behavioral Studies : Animal models have been used to assess the behavioral effects of these compounds, showing promise in modulating neurological activity.
Synthesis and Derivative Development
The synthesis of this compound typically involves several key steps that allow for the creation of various derivatives with enhanced biological properties:
| Synthetic Route | Description |
|---|---|
| Step 1 | Formation of the diazaspiro framework |
| Step 2 | Introduction of the methoxypyridazine group |
| Step 3 | Purification and characterization |
These synthetic strategies are crucial for optimizing the pharmacological profiles of the compound.
Comparative Analysis with Related Compounds
The unique combination of structural features in this compound differentiates it from other compounds within the diazaspiro class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,7-Diazaspiro[4.4]nonane Derivatives | Similar spirocyclic structure | Anticancer and antimicrobial activities |
| 1-Methylpiperazine Derivatives | Contains piperazine ring | CNS activity |
| Pyridazine Analogues | Contains pyridazine moiety | Antimicrobial properties |
This table illustrates how the specific combination of functional groups can lead to unique pharmacological profiles not observed in other similar compounds.
Mechanism of Action
The mechanism of action of 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with molecular targets and pathways. The methoxypyridazinyl group can interact with various enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations :
- Electron-Donating vs.
- Ring System Impact : Pyridazine (two adjacent nitrogen atoms) offers distinct electronic and steric properties compared to pyridine or benzene, influencing target selectivity .
- Salt Forms: Dihydrochloride derivatives (e.g., 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride) exhibit improved aqueous solubility but reduced membrane permeability .
Comparison with Analog Syntheses :
- Chloro analogs (e.g., 7-(6-chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane) use 2-chloro-5-(chloromethyl)pyridine as a starting material .
- Ethynyl derivatives require Sonogashira coupling for alkyne incorporation .
Physicochemical Properties
| Property | This compound | 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
|---|---|---|
| Molecular Weight | ~260 g/mol (estimated) | 237.73 g/mol |
| Solubility | Moderate (methoxy enhances aqueous solubility) | Low (chloro increases lipophilicity) |
| Stability | Stable under neutral conditions; methoxy resists hydrolysis | Chloro substituent prone to nucleophilic substitution |
Biological Activity
7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 232.29 g/mol
- CAS Number : 646056-08-8
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It has been shown to modulate the activity of various receptors, including:
- Dopamine Receptors : Potential effects on dopamine signaling pathways suggest applications in treating psychiatric disorders.
- Serotonin Receptors : Modulation of serotonin pathways may indicate antidepressant properties.
Biological Activity Summary
The biological activities of this compound have been documented in several studies:
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting a mechanism involving serotonin receptor modulation.
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2023) demonstrated that this compound provided neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to upregulate antioxidant enzymes and reduce apoptosis markers.
Case Study 3: Analgesic Properties
In a study focusing on pain management, this compound exhibited notable antinociceptive properties in inflammatory pain models. The findings suggest that it may inhibit pro-inflammatory cytokines and modulate pain pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
